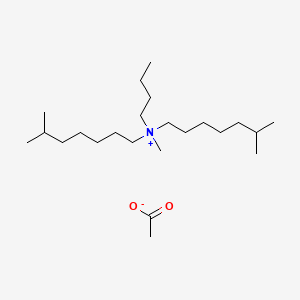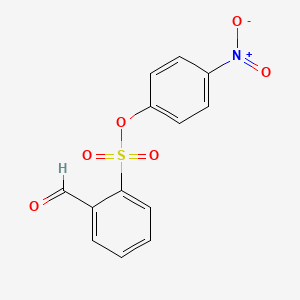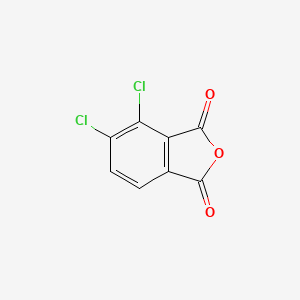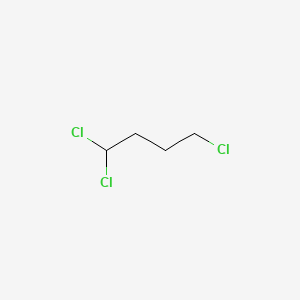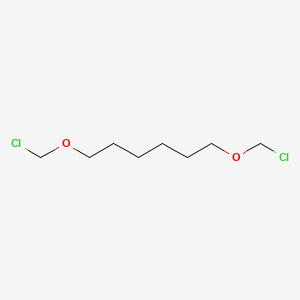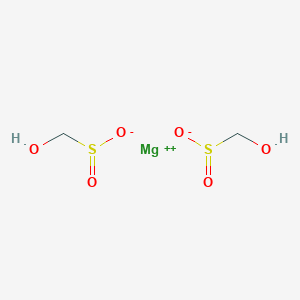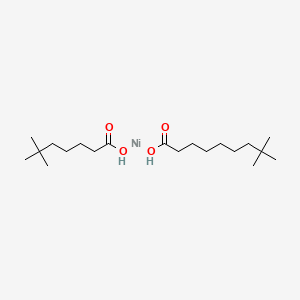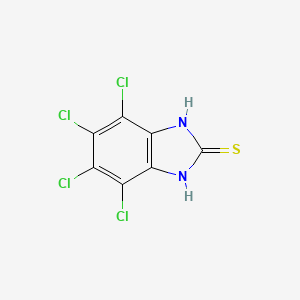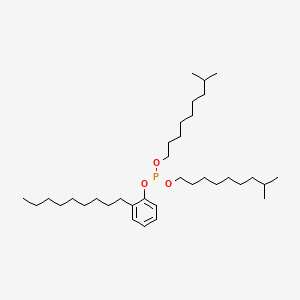
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a naphthalene moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate typically involves the reaction of N-hydroxysuccinimide with a naphthalene derivative under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalene moiety, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and mechanisms of various enzymes .
Medicine
Industry
Industrially, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. By binding to these targets, the compound modulates their activity, leading to altered cellular responses. This mechanism is particularly relevant in its anticonvulsant properties, where it inhibits excessive neuronal firing .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidinone structure but differs in its side chain, leading to distinct biological activities.
2-(2,5-dioxopyrrolidin-1-yl)propanamide: Another related compound with variations in the side chain, affecting its reactivity and applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is unique due to its combination of a pyrrolidinone ring and a naphthalene moiety. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for diverse applications .
Propiedades
Fórmula molecular |
C17H16N2O4 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate |
InChI |
InChI=1S/C17H16N2O4/c20-15-7-8-16(21)19(15)23-17(22)18-10-9-12-5-6-13-3-1-2-4-14(13)11-12/h1-6,11H,7-10H2,(H,18,22) |
Clave InChI |
OVKVDSFNYFTCDL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)NCCC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


